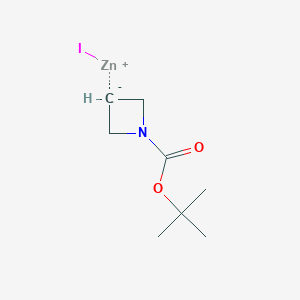
1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-t-Butoxycarbonylazetedin-3-ylzinc iodide, 0.50 M in tetrahydrofuran (THF) is a specialized organozinc compound. It features a central zinc atom bonded to an iodide anion and a tert-butyl group attached to a carbonyl through an oxygen atom. This carbonyl group is further connected to an azetidin-3-yl moiety, a four-membered nitrogen-containing ring. This compound is primarily used as a nucleophilic reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide can be synthesized through the reaction of 1-t-Butoxycarbonylazetidine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure the absence of impurities .
Chemical Reactions Analysis
Types of Reactions: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, including alkyl halides, acyl chlorides, and epoxides.
Common Reagents and Conditions:
Reagents: Alkyl halides, acyl chlorides, epoxides.
Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from these reactions are substituted azetidines, which can be further functionalized for various applications.
Scientific Research Applications
1-t-Butoxycarbonylazetedin-3-ylzinc iodide is used extensively in scientific research due to its unique reactivity:
Mechanism of Action
The mechanism of action of 1-t-Butoxycarbonylazetedin-3-ylzinc iodide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
1-t-Butoxycarbonylazetidine: Lacks the zinc iodide component, making it less reactive as a nucleophile.
1-t-Butoxycarbonylazetidin-3-ylmagnesium bromide: Similar reactivity but with magnesium instead of zinc, leading to different reactivity profiles and selectivity.
1-t-Butoxycarbonylazetidin-3-ylcopper iodide: Copper-based analog with distinct reactivity and applications.
Uniqueness: 1-t-Butoxycarbonylazetedin-3-ylzinc iodide is unique due to its high nucleophilicity and stability in THF. The presence of the zinc atom provides a balance between reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
InChI |
InChI=1S/C8H14NO2.HI.Zn/c1-8(2,3)11-7(10)9-5-4-6-9;;/h4H,5-6H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAQQBAJXGUAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

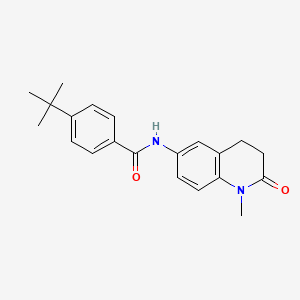
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2918808.png)
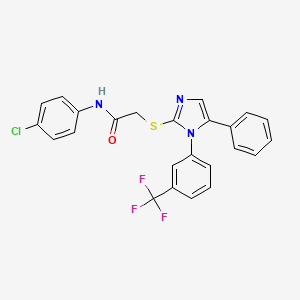
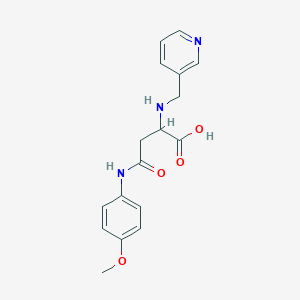
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)
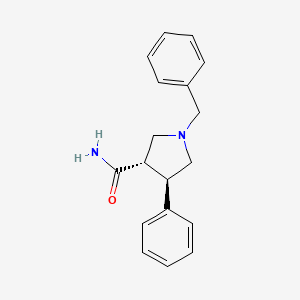
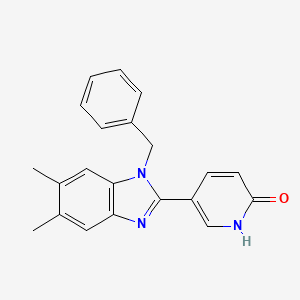
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918822.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)
